[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl](5-chloro-3,6-dimethyl-1-benzofuran-2-yl)methanone
Description
2-[1-(5-CHLORO-3,6-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE is a complex organic compound that features a benzofuran and benzoxazole moiety. These structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Properties
Molecular Formula |
C23H21ClN2O3 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(5-chloro-3,6-dimethyl-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C23H21ClN2O3/c1-13-11-20-16(12-17(13)24)14(2)21(28-20)23(27)26-9-7-15(8-10-26)22-25-18-5-3-4-6-19(18)29-22/h3-6,11-12,15H,7-10H2,1-2H3 |
InChI Key |
UWUKMYZLHISBCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5O4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[1-(5-CHLORO-3,6-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE typically involves multiple steps, including the formation of the benzofuran and benzoxazole rings, followed by their coupling. Common synthetic routes include:
Formation of Benzofuran Ring: This can be achieved through the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Benzoxazole Ring: This involves the cyclization of o-aminophenols with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the benzofuran and benzoxazole rings through a piperidine linker, often using palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
2-[1-(5-CHLORO-3,6-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE can undergo various chemical reactions, including:
Scientific Research Applications
2-[1-(5-CHLORO-3,6-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer, microbial infections, and inflammatory diseases.
Biological Studies: It can be used as a probe to study various biological pathways and molecular targets, providing insights into cellular processes.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-[1-(5-CHLORO-3,6-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-[1-(5-CHLORO-3,6-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE include other benzofuran and benzoxazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Benzofuran Derivatives: Compounds like psoralen and angelicin are used in the treatment of skin diseases and have antimicrobial properties.
Benzoxazole Derivatives: These compounds are known for their anticancer and antimicrobial activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
